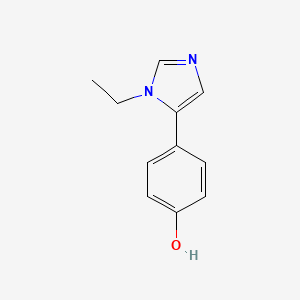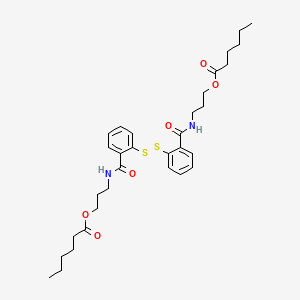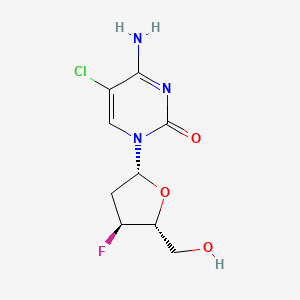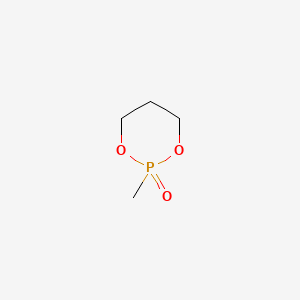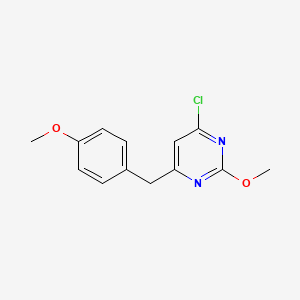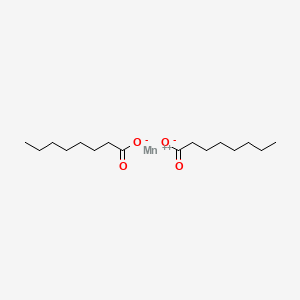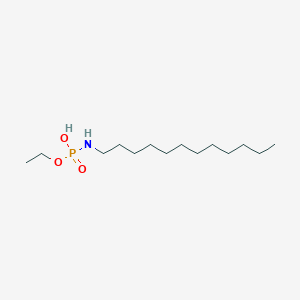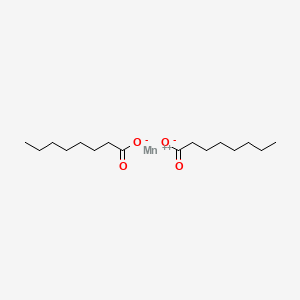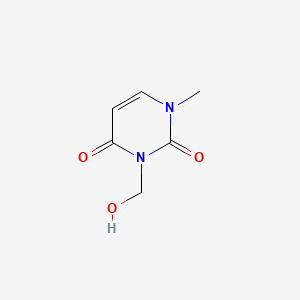
2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidinedione core with a hydroxymethyl group at the 3-position and a methyl group at the 1-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- can be achieved through several synthetic routes. One common method involves the reaction of uracil derivatives with formaldehyde and methylating agents under controlled conditions. The reaction typically proceeds through a Mannich-type reaction, where the uracil derivative reacts with formaldehyde and a secondary amine to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include steps such as purification through crystallization or chromatography to ensure high purity of the final product. The reaction conditions are optimized to achieve maximum yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxyl group, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uracil: A pyrimidine derivative with similar structural features.
Thymine: Another pyrimidine derivative found in DNA.
Cytosine: A pyrimidine base found in DNA and RNA.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxymethyl and methyl groups allows for unique interactions and reactivity compared to other pyrimidine derivatives.
Propiedades
Número CAS |
79719-31-6 |
|---|---|
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-2-5(10)8(4-9)6(7)11/h2-3,9H,4H2,1H3 |
Clave InChI |
NJPKFSOHVCQDQX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=O)N(C1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


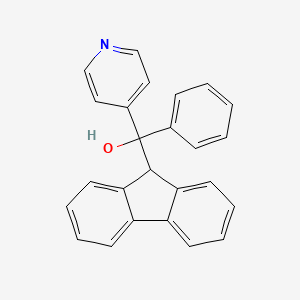
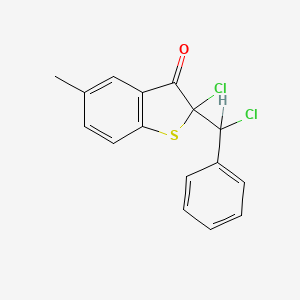

![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)

